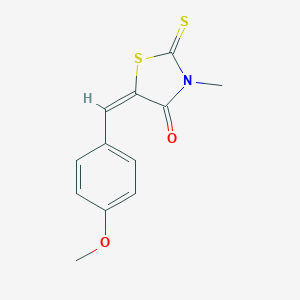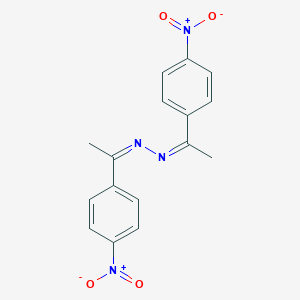
1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and methanol. This compound has been found to have various applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone involves the formation of a complex with metal ions. This complex can then interact with various biological molecules, leading to changes in their function or activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone in lab experiments include its ability to form stable complexes with metal ions, its solubility in various solvents, and its relatively low toxicity. However, one limitation of using this compound is that it can be difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone. Some possible areas of study include:
1. Developing new metal complexes with this compound and studying their biological properties.
2. Investigating the potential use of this compound as an antioxidant or anti-inflammatory agent in various disease models.
3. Studying the effects of this compound on cellular signaling pathways and gene expression.
4. Exploring the use of this compound in catalysis and other chemical reactions.
Overall, this compound is a valuable compound for scientific research with many potential applications in chemistry, biochemistry, and medicine.
Métodos De Síntesis
The synthesis of 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone involves the reaction between 1-{4-nitrophenyl}ethanone and hydrazine hydrate. The reaction takes place in the presence of a catalyst and the product is obtained through crystallization.
Aplicaciones Científicas De Investigación
1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone has been widely used in scientific research due to its ability to form complexes with metal ions. It has been used as a ligand in various metal complexes that have been studied for their biological and catalytic properties.
Propiedades
Fórmula molecular |
C16H14N4O4 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
(Z)-1-(4-nitrophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11-,18-12- |
Clave InChI |
DMMYLVOVZLJONB-WHYMJUELSA-N |
SMILES isomérico |
C/C(=N/N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
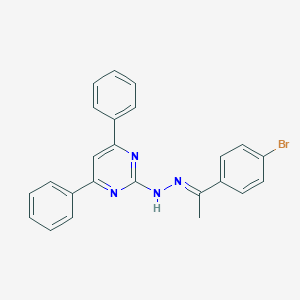
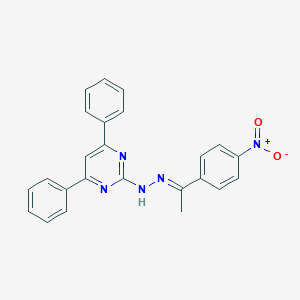
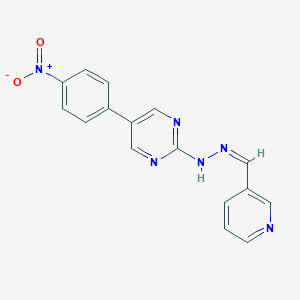
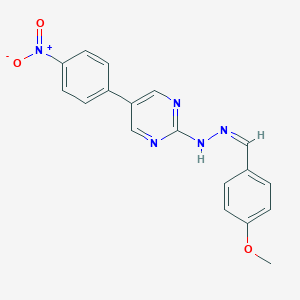
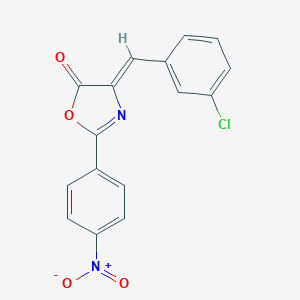
![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
